Unveiling the Structure of a Resilient Intermetallic: A Technical Guide to the Crystal Structure of Ir₃Mo
Unveiling the Structure of a Resilient Intermetallic: A Technical Guide to the Crystal Structure of Ir₃Mo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of the intermetallic compound Ir₃Mo. Intermetallic compounds, with their ordered atomic arrangements and strong metallic bonding, exhibit unique properties that make them materials of interest in various high-performance applications. Understanding the precise crystal structure is fundamental to elucidating structure-property relationships and designing new materials with tailored functionalities. This document summarizes the key crystallographic data for Ir₃Mo, outlines the experimental methodologies typically employed for its structural determination, and provides a visual representation of the experimental workflow.
Crystallographic Data Summary
The intermetallic compound Ir₃Mo possesses a well-defined crystal structure, as determined by experimental and computational studies. The key crystallographic parameters are summarized in the tables below for easy reference and comparison.
Table 1: Crystal System and Space Group of Ir₃Mo
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/mmc |
Table 2: Lattice Parameters of Ir₃Mo
| Parameter | Value (Å) |
| a | 2.73 |
| b | 2.73 |
| c | 4.485 |
| α | 90° |
| β | 90° |
| γ | 120° |
Table 3: Atomic Bonding and Coordination in Ir₃Mo
| Bond | Bond Length (Å) | Coordination |
| Mo-Ir | 2.73 (shorter) | Mo is bonded to twelve equivalent Ir atoms to form MoIr₁₂ cuboctahedra.[1] |
| Mo-Ir | 2.77 (longer) | Ir is bonded to four equivalent Mo atoms and eight equivalent Ir atoms to form IrMo₄Ir₈ cuboctahedra. |
Experimental Determination of Crystal Structure
The determination of the crystal structure of intermetallic compounds like Ir₃Mo is a multi-step process that involves synthesis of the material followed by detailed structural characterization. The following protocols outline the typical experimental workflow.
Synthesis of Ir₃Mo
A common method for synthesizing binary intermetallic compounds is arc-melting .
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Starting Materials: High-purity iridium (Ir) and molybdenum (Mo) powders or granules are used as starting materials.
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Stoichiometric Mixture: The elements are weighed in a 3:1 atomic ratio to achieve the desired Ir₃Mo stoichiometry.
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Arc-Melting: The mixture is placed in a water-cooled copper hearth within a vacuum or inert gas (e.g., argon) chamber. A high electric current is passed through a non-consumable tungsten electrode to generate an arc, which melts the sample. The sample is typically melted and re-solidified several times to ensure homogeneity.
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Annealing/Heat Treatment: To promote the formation of the desired ordered intermetallic phase and to relieve any stresses induced during melting, the as-cast sample is subjected to a heat treatment. The sample is sealed in an evacuated quartz tube and annealed at a specific temperature for an extended period, followed by controlled cooling. The exact temperature and duration of annealing are critical and are often determined from the Ir-Mo phase diagram.[2]
Structural Characterization
Once a high-quality polycrystalline sample of Ir₃Mo is synthesized, its crystal structure is determined primarily using X-ray powder diffraction (XRD) .
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Sample Preparation: A small portion of the synthesized ingot is ground into a fine powder to ensure random orientation of the crystallites.
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Data Collection: The powder sample is mounted in a powder diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
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Phase Identification: The resulting XRD pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present in the sample. The peak positions and relative intensities are compared to databases (e.g., the Powder Diffraction File™) to identify the Ir₃Mo phase.
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Structure Refinement (Rietveld Method): To obtain detailed crystallographic information, the experimental XRD pattern is analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The parameters of the structural model, including lattice parameters, atomic positions, and site occupancies, are refined to minimize the difference between the calculated and observed patterns. This process yields the precise crystal structure of Ir₃Mo.
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical flow of the experimental procedures involved in determining the crystal structure of the Ir₃Mo intermetallic compound.
Caption: Experimental workflow for the synthesis and crystal structure determination of Ir₃Mo.
